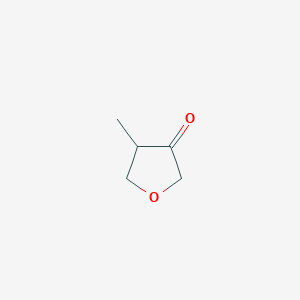

4-Methyltetrahydrofuran-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

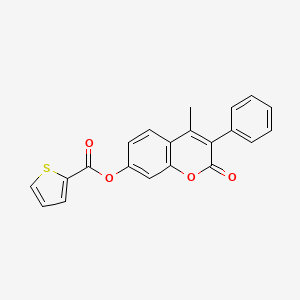

4-Methyltetrahydrofuran-3-one, also known as 2-Methyltetrahydrofuran-3-one, has a bread, buttery topnote . It has a molecular weight of 86.1323 .

Synthesis Analysis

2-Methyltetrahydrofuran (MeTHF) is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . The synthesis of MeTHF from levulinic acid consists of consecutive catalyzed hydrogenations and dehydrogenations .Molecular Structure Analysis

The this compound molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s), and 2 Oxygen atom(s) - a total of 15 atom(s) .Chemical Reactions Analysis

This compound contains a total of 15 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ketone(s) (aliphatic), and 1 ether(s) (aliphatic) .科学的研究の応用

Solvent and Cosolvent Use

4-Methyltetrahydrofuran-3-one, known for its solvent properties, is widely utilized in the field of organic chemistry. It has been effectively used as a cosolvent in the synthesis of (S)-3-chloro-1-phenylpropanol, showcasing its ability to enhance the reaction yield and enantiomeric excess in organic synthesis processes. The use of this solvent has proven to be eco-friendly and efficient, offering a promising alternative to traditional organic solvents (Tian et al., 2017).

Biomass Conversion and Biofuels

Research into renewable resources and sustainable energy has led to the exploration of this compound in biomass conversion. Studies have shown that it can be efficiently produced from furfural, a biomass-derived chemical, under mild conditions. This conversion is significant for the biofuels industry, as it offers a path to produce high yields of this compound, a potential biofuel component, from renewable sources (Dong et al., 2015).

Organometallic Chemistry

In organometallic chemistry, this compound is recognized for its stability with basic organometallic reagents. Its properties allow for its use in a range of organometallic transformations, including carbanions and transition metal-catalyzed processes. The solvent's derivation from natural sources like corncobs or bagasse, and its compatibility with green chemistry principles, make it a valuable asset in the field (Monticelli et al., 2016).

Enzymatic Reactions and Biosynthesis

This compound has also been employed as a reaction medium in enzymatic processes. Its use has led to successful outcomes in transphosphatidylation reactions for phosphatidylserine synthesis. The solvent's properties contribute to high yields and environmental friendliness in these biosynthetic processes, demonstrating its potential in biotechnological applications (Duan & Hu, 2013).

Safety and Hazards

将来の方向性

The hydrogenation of furfural, a reaction that can lead to 2-Methyltetrahydrofuran, is one of the most versatile reactions to upgrade furanic components to biofuels . This reaction can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl (tetrahydro)furan, lactones, levulinates, cyclopentanone, or diols, etc . This suggests potential future directions for the use of 4-Methyltetrahydrofuran-3-one in the production of biofuels and other products.

作用機序

Target of Action

4-Methyltetrahydrofuran-3-one (MTHF) is primarily used as a biofuel and solvent . It is derived from non-edible biomass and can replace diesel fuel . The primary targets of MTHF are diesel engines where it serves as a fuel, and various chemical reactions where it acts as a solvent .

Mode of Action

MTHF interacts with its targets (engines or chemical reactions) by providing energy or facilitating reactions. As a biofuel, it combusts to release energy, powering diesel engines . As a solvent, it dissolves or suspends other substances without causing a chemical change .

Biochemical Pathways

MTHF can be produced through the hydrogenation of furfural using hydrogen sourced from methane . Another pathway involves the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . The reaction pathway for MTHF production is the hydrogenation of γ-valerolactone (GVL) to produce 1,4-pentanediol (1,4-PDO), followed by the additional hydrogenation of 1,4-PDO to produce MTHF .

Result of Action

The combustion of MTHF in diesel engines results in the release of energy, allowing the engines to perform work . In chemical reactions, MTHF helps to dissolve or suspend reactants, facilitating the progress of the reaction .

Action Environment

The action of MTHF can be influenced by environmental factors such as temperature and pressure. For instance, the combustion efficiency of MTHF as a biofuel can vary with the operating conditions of the engine . Similarly, the effectiveness of MTHF as a solvent can depend on factors like temperature and the nature of the substances being dissolved .

生化学分析

Cellular Effects

It is known that the compound is harmful if swallowed and can cause skin irritation .

Molecular Mechanism

It is known that the compound contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic)

Dosage Effects in Animal Models

It is known that the compound is harmful if swallowed .

Metabolic Pathways

It is known that the compound is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks

特性

IUPAC Name |

4-methyloxolan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAHWLGPQOVSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89364-27-2 |

Source

|

| Record name | 4-methyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2835517.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2835522.png)

![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2835529.png)

![4-(diethylsulfamoyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2835531.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2835535.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2835537.png)